2-Phenoxyterephthalic acid
Overview
Description
2-Phenoxyterephthalic acid: is an organic compound with the molecular formula C14H10O5 . It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxyterephthalic acid can be synthesized through several methods. One common method involves the reaction of 2-bromoterephthalic acid with phenol in the presence of a base such as pyridine and a catalyst like copper(I) iodide . The reaction is typically carried out in a solvent such as N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyterephthalic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like .
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as or .
Reduction: Reducing agents like or .
Substitution: Electrophiles such as or under acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-phenoxy-1,4-benzenedimethanol.
Substitution: Formation of substituted phenoxyterephthalic acids.
Scientific Research Applications
2-Phenoxyterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Phenoxyterephthalic acid depends on its specific application. In materials science, its properties are primarily determined by its chemical structure and interactions with other molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers.
Phthalic acid: Another isomer, used in the production of plasticizers and resins.
Comparison: 2-Phenoxyterephthalic acid is unique due to the presence of the phenoxy group, which imparts different chemical and physical properties compared to its isomers. This makes it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-phenoxyterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-6-7-11(14(17)18)12(8-9)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKAPKIEUECEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344453 | |
Record name | 2-Phenoxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25539-20-2 | |
Record name | 2-Phenoxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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